molecular formula C16H11NO5 B11724697 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid

Cat. No.: B11724697
M. Wt: 297.26 g/mol
InChI Key: HRHHWWTURTUTLC-UHFFFAOYSA-N
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Description

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid is an organic compound characterized by the presence of a nitrophenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid typically involves the reaction of 4-nitrobenzaldehyde with benzoic acid derivatives under specific conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where 4-nitrobenzaldehyde reacts with a benzoic acid derivative in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoic acid moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-nitrophenyl)prop-2-enoyl]aminoacetic Acid
  • 2-[3-(4-nitrophenyl)prop-2-enoyl]amino]propanoic Acid
  • 3-[[2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoyl]amino]benzoic Acid

Uniqueness

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid is unique due to its specific combination of a nitrophenyl group and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C16H11NO5/c18-15(13-3-1-2-4-14(13)16(19)20)10-7-11-5-8-12(9-6-11)17(21)22/h1-10H,(H,19,20)

InChI Key

HRHHWWTURTUTLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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